5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a click chemistry reaction between an azide and an alkyne. In this case, the azide derivative of 4-methoxyphenyl and the alkyne derivative of cyclohexylamine are used.
Amidation: The resulting triazole intermediate is then subjected to amidation with an appropriate carboxylic acid derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-amino-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide: A similar compound with a pyrazole ring instead of a triazole ring.
4-methoxyphenyl-1H-1,2,3-triazole derivatives: Compounds with similar structural features but different substituents.
Properties
IUPAC Name |
5-amino-N-cyclohexyl-1-(4-methoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-23-13-9-7-12(8-10-13)21-15(17)14(19-20-21)16(22)18-11-5-3-2-4-6-11/h7-11H,2-6,17H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQOPQCSRDKJTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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